Benzhydrocodone hydrochloride
Overview
Description
Benzhydrocodone hydrochloride is an opioid prodrug belonging to the morphinan class. It is a combination of hydrocodone and benzoic acid, designed to be an analgesic with a lower potential for abuse compared to traditional hydrocodone formulations . Upon administration, this compound is metabolized into hydrocodone, which then exerts its analgesic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzhydrocodone hydrochloride involves the esterification of hydrocodone with benzoic acid. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques to obtain this compound in its pure form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzhydrocodone hydrochloride primarily undergoes hydrolysis, where the ester bond between hydrocodone and benzoic acid is cleaved to release hydrocodone. This reaction is facilitated by enzymes in the gastrointestinal tract.
Common Reagents and Conditions: The hydrolysis of this compound requires aqueous conditions and the presence of esterases, which are enzymes that catalyze the cleavage of ester bonds. The reaction occurs under physiological conditions, typically at a pH of around 7.4 and body temperature (37°C).
Major Products: The primary product of the hydrolysis reaction is hydrocodone, which is the active analgesic component. Benzoic acid is also released as a byproduct .
Scientific Research Applications
Benzhydrocodone hydrochloride has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study prodrug activation and the kinetics of ester hydrolysis.
Biology: Researchers use this compound to investigate the metabolic pathways and enzyme interactions involved in prodrug activation.
Medicine: It is studied for its potential to provide effective pain relief with a lower risk of abuse and addiction compared to traditional opioids.
Industry: The compound is used in the development of new analgesic formulations and in the study of drug delivery systems
Mechanism of Action
Benzhydrocodone hydrochloride itself is inactive and acts as a prodrug. Upon ingestion, it is hydrolyzed by esterases in the gastrointestinal tract to release hydrocodone. Hydrocodone then binds to mu-opioid receptors in the central nervous system, leading to analgesic effects. The binding of hydrocodone to these receptors inhibits the transmission of pain signals, providing relief from pain .
Comparison with Similar Compounds
Hydrocodone: The active metabolite of benzhydrocodone hydrochloride, widely used as an analgesic.
Oxycodone: Another opioid analgesic with a similar mechanism of action but different pharmacokinetic properties.
Codeine: A less potent opioid that is also metabolized to morphine in the body.
Uniqueness: this compound is unique in that it is designed to reduce the potential for abuse. The ester linkage to benzoic acid makes it more difficult to convert to hydrocodone through non-physiological means, thereby lowering its abuse potential compared to other opioids .
Properties
CAS No. |
1379679-42-1 |
---|---|
Molecular Formula |
C25H26ClNO4 |
Molecular Weight |
439.9 g/mol |
IUPAC Name |
[(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C25H25NO4.ClH/c1-26-13-12-25-17-9-11-20(29-24(27)15-6-4-3-5-7-15)23(25)30-22-19(28-2)10-8-16(21(22)25)14-18(17)26;/h3-8,10-11,17-18,23H,9,12-14H2,1-2H3;1H/t17-,18+,23-,25-;/m0./s1 |
InChI Key |
VVCUIDHKAHHSAN-RFIUKBLMSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=CC4)OC(=O)C6=CC=CC=C6.Cl |
SMILES |
Cl.COc1ccc2C[C@@H]3[C@@H]4CC=C(OC(=O)c5ccccc5)[C@@H]6Oc1c2[C@]46CCN3C |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC(=O)C6=CC=CC=C6.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzhydrocodone hydrochloride; Benzhydrocodone HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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